Cas no 2447043-00-5 (1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl-)

1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl-
- 2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile
- A-dimethyl-
- 2447043-00-5
- SCHEMBL22122315
- 1H-Indole-3-acetonitrile, 6-bromo-
- A,
- G72367
- CS-0256374
-
- インチ: 1S/C12H11BrN2/c1-12(2,7-14)10-6-15-11-5-8(13)3-4-9(10)11/h3-6,15H,1-2H3
- InChIKey: XZPNIOVYKMDALG-UHFFFAOYSA-N
- ほほえんだ: C(C1=CNC2=CC(=CC=C12)Br)(C)(C)C#N
計算された属性
- せいみつぶんしりょう: 262.01056g/mol
- どういたいしつりょう: 262.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 39.6Ų
じっけんとくせい
- 密度みつど: 1.477±0.06 g/cm3(Predicted)
- ふってん: 419.6±30.0 °C(Predicted)
- 酸性度係数(pKa): 15.32±0.30(Predicted)
1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01414132-250mg |
2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile |
2447043-00-5 | 98% | 250mg |
¥1112.0 | 2023-04-07 | |
1PlusChem | 1P027RRP-1g |
2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile |
2447043-00-5 | 98% | 1g |
$507.00 | 2024-05-21 | |
1PlusChem | 1P027RRP-250mg |
2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile |
2447043-00-5 | 98% | 250mg |
$195.00 | 2024-05-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01414132-100mg |
2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile |
2447043-00-5 | 98% | 100mg |
¥655.0 | 2023-04-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01414132-1g |
2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile |
2447043-00-5 | 98% | 1g |
¥3000.0 | 2023-04-07 | |
1PlusChem | 1P027RRP-100mg |
2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile |
2447043-00-5 | 98% | 100mg |
$120.00 | 2024-05-21 |
1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl- 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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9. Back matter
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl-に関する追加情報
Introduction to 1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl (CAS No. 2447043-00-5)
The compound 1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl (CAS No. 2447043-00-5) represents a significant advancement in the field of pharmaceutical and agrochemical research. This heterocyclic compound, characterized by its brominated indole core and dimethyl substitution on the α-carbon of the acetonitrile group, has garnered considerable attention due to its versatile structural framework and potential biological activities.
1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl is a derivative of indole, a scaffold widely recognized for its presence in numerous bioactive natural products and pharmacologically relevant molecules. The introduction of a bromine atom at the 6-position and dimethyl groups on the α-carbon of the acetonitrile moiety enhances its reactivity, making it a valuable intermediate in synthetic chemistry. This modification not only imparts unique electronic properties but also opens up avenues for further functionalization, enabling the development of novel compounds with tailored biological profiles.
In recent years, there has been a surge in interest regarding indole derivatives due to their demonstrated efficacy in various therapeutic applications. The bromine substituent in 1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions are widely employed in drug discovery to link different fragments into larger pharmacophores, thereby enhancing binding affinity and selectivity.
The dimethyl substitution on the α-carbon of the acetonitrile group in this compound contributes to its stability and reactivity under various conditions. This structural feature is particularly useful in medicinal chemistry, where steric and electronic modulation can significantly influence biological activity. The acetonitrile group itself is a versatile functional handle, capable of participating in hydrogen bonding interactions or serving as a pharmacophoric element in drug design.
Recent studies have highlighted the potential of 1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl as a precursor in the synthesis of biologically active molecules. For instance, researchers have explored its utility in generating indole-based kinase inhibitors, which are critical targets in oncology research. The bromine atom at the 6-position allows for selective modifications via palladium-catalyzed reactions, enabling the introduction of diverse functional groups that can fine-tune biological activity.
The pharmaceutical industry has shown particular interest in indole derivatives due to their broad spectrum of biological activities. Compounds structurally related to 1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl have been investigated for their potential roles as antimicrobial agents, anti-inflammatory drugs, and central nervous system (CNS) therapeutics. The ability to modify this scaffold through strategic functionalization makes it an attractive platform for drug discovery efforts aimed at addressing unmet medical needs.
Synthetic methodologies involving 1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl have been optimized for efficiency and scalability. Advances in catalytic systems and reaction conditions have enabled chemists to access this compound and its derivatives with high yields and purity. These improvements are crucial for industrial applications where cost-effectiveness and reproducibility are paramount.
The agrochemical sector has also recognized the value of indole derivatives as key components in crop protection agents. Researchers are exploring 1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl as a building block for developing novel pesticides with enhanced efficacy and environmental safety profiles. The structural features of this compound contribute to its potential as an intermediate in synthesizing bioactive molecules that can modulate plant growth regulators or pest resistance mechanisms.
In conclusion,1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl (CAS No. 2447043-00-5) stands out as a versatile intermediate with significant implications across multiple domains of chemical research. Its unique structural attributes and reactivity make it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of biological systems continues to evolve,1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl is poised to play an increasingly important role in the development of next-generation therapeutics and agrochemicals.
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